

Application Notes and Protocols: Sodium Silicotungstate as a Negative Stain in Electron Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium silicotungstate*

Cat. No.: *B086690*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **sodium silicotungstate** (SST) as a negative stain in transmission electron microscopy (TEM). SST is an effective and versatile stain, particularly well-suited for the visualization of small biological macromolecules and nanoparticles due to its fine grain and ability to produce high contrast images.[1][2] This document outlines the properties of SST, protocols for its use with various samples, and a comparison with other common negative stains.

Key Properties of Sodium Silicotungstate

Sodium silicotungstate is an anionic, tungsten-based heavy metal salt that is a valuable alternative to more commonly used stains like uranyl acetate.[3][4] Its key features include:

- Fine Grain: SST is known for its particularly fine grain, which allows for the visualization of fine structural details of small particles and individual molecules.[2][5]
- Good Contrast: It provides excellent contrast, making it easier to distinguish the specimen from the background.[1]
- Neutral to Alkaline pH Range: SST solutions are typically used within a pH range of 5.0 to 8.0, which is advantageous for specimens that are sensitive to the acidic conditions of stains like uranyl acetate.[1][3]

- Chemical Inertness: It is a chemically inert stain, reducing the likelihood of chemical reactions with the specimen.[4]

Comparison of Common Negative Stains

The choice of negative stain is highly dependent on the specific sample and the research question. Below is a table summarizing the properties of **sodium silicotungstate** in comparison to other frequently used negative stains.

Feature	Sodium Silicotungstate (SST)	Uranyl Acetate (UA)	Phosphotungstic Acid (PTA)	Ammonium Molybdate
Typical Concentration	1-5% (w/v)[1][3]	1-3% (w/v)[3]	1-3% (w/v)[3]	1-2% (w/v)[1]
pH Range	5.0 - 8.0[1][3]	4.2 - 4.5[1]	5.0 - 8.0 (can be neutralized)[1]	5.0 - 7.0[1]
Grain Size	Fine[2][5]	Fine (approx. 4-5 Å)[6]	Moderate	Moderate
Typical Resolution	~18-20 Å[3]	~10-20 Å[6]	~18-20 Å	~18-20 Å
Ionic Character	Anionic[3]	Cationic[3]	Anionic[3]	Anionic[3]
Key Advantages	Fine grain, good for small particles, neutral pH range.[1][2][5]	High contrast, acts as a fixative. [7]	Can be used at physiological pH. [1]	Gentle stain, good for osmotically sensitive samples.[1]
Disadvantages	Can be less effective for larger, complex structures.	Low pH can damage sensitive samples, radioactive.[3]	Can have a disruptive effect on some membrane systems.[1]	Lower contrast than uranyl acetate.[5]

Experimental Protocols

The following are detailed protocols for the preparation and use of **sodium silicotungstate** as a negative stain for various sample types.

I. Preparation of 2% Sodium Silicotungstate Staining Solution

Materials:

- **Sodium silicotungstate** powder
- High-purity water (e.g., Milli-Q or equivalent)
- 0.1 M NaOH or 0.1 M HCl for pH adjustment
- 0.22 μ m syringe filter
- Volumetric flask and other standard laboratory glassware
- pH meter

Procedure:

- Weigh out 200 mg of **sodium silicotungstate** powder.
- Dissolve the powder in 8 ml of high-purity water in a clean glass beaker with a magnetic stirrer.
- Once fully dissolved, adjust the pH to the desired value (typically between 7.0 and 7.4) by adding small aliquots of 0.1 M NaOH or 0.1 M HCl while monitoring with a pH meter.
- Transfer the solution to a 10 ml volumetric flask and bring the final volume to 10 ml with high-purity water.
- Filter the solution through a 0.22 μ m syringe filter to remove any small aggregates or undissolved particles.

- Store the staining solution in a clean, sealed container at 4°C. It is recommended to prepare fresh solutions regularly for optimal results.

II. Negative Staining of Purified Protein Complexes

This protocol is suitable for the visualization of isolated and purified protein complexes.

Materials:

- Purified protein sample (0.01 - 0.1 mg/mL in a low salt buffer)
- 2% **Sodium silicotungstate** solution, pH 7.4
- Glow-discharged carbon-coated copper EM grids
- Fine-tipped forceps
- Pipettes and tips
- Filter paper (e.g., Whatman No. 1)

Procedure:

- Grid Preparation: Immediately before use, glow-discharge the carbon-coated EM grids to render the surface hydrophilic, which promotes even spreading of the sample and stain.
- Sample Application: Using fine-tipped forceps, hold a glow-discharged grid by its edge. Apply 3-5 μ L of the protein sample to the carbon-coated side of the grid.
- Adsorption: Allow the sample to adsorb to the grid for 30-60 seconds. The optimal time may need to be determined empirically.
- Blotting: Carefully blot the excess sample from the edge of the grid with a piece of filter paper. Do not allow the grid surface to dry completely.
- Washing (Optional): If the sample buffer contains high concentrations of salt or other non-volatile components, a washing step is recommended. Apply a drop of high-purity water or a

volatile buffer (e.g., ammonium acetate) to the grid and then immediately blot it away. Repeat this step once more.

- Staining: Apply a 3-5 μ L drop of the 2% **sodium silicotungstate** solution to the grid.
- Incubation: Allow the stain to incubate for 30-60 seconds.
- Final Blotting: Carefully blot away the excess stain from the edge of the grid, leaving a thin, uniform layer of stain surrounding the protein particles.
- Drying: Allow the grid to air-dry completely before inserting it into the electron microscope.

III. Negative Staining of Viral Particles

This protocol is adapted for the visualization of viral capsids and enveloped viruses.

Materials:

- Purified virus suspension (concentration should be optimized, typically 10^{10} - 10^{12} particles/mL)
- 2% **Sodium silicotungstate** solution, pH 7.0
- Glow-discharged carbon-coated copper EM grids
- Fine-tipped forceps
- Pipettes and tips
- Filter paper

Procedure:

- Grid Preparation: Glow-discharge carbon-coated grids immediately prior to use.
- Sample Application: Apply 3-5 μ L of the purified virus suspension onto the grid surface and allow it to adsorb for 1-2 minutes.
- Blotting: Gently blot the edge of the grid with filter paper to remove excess liquid.

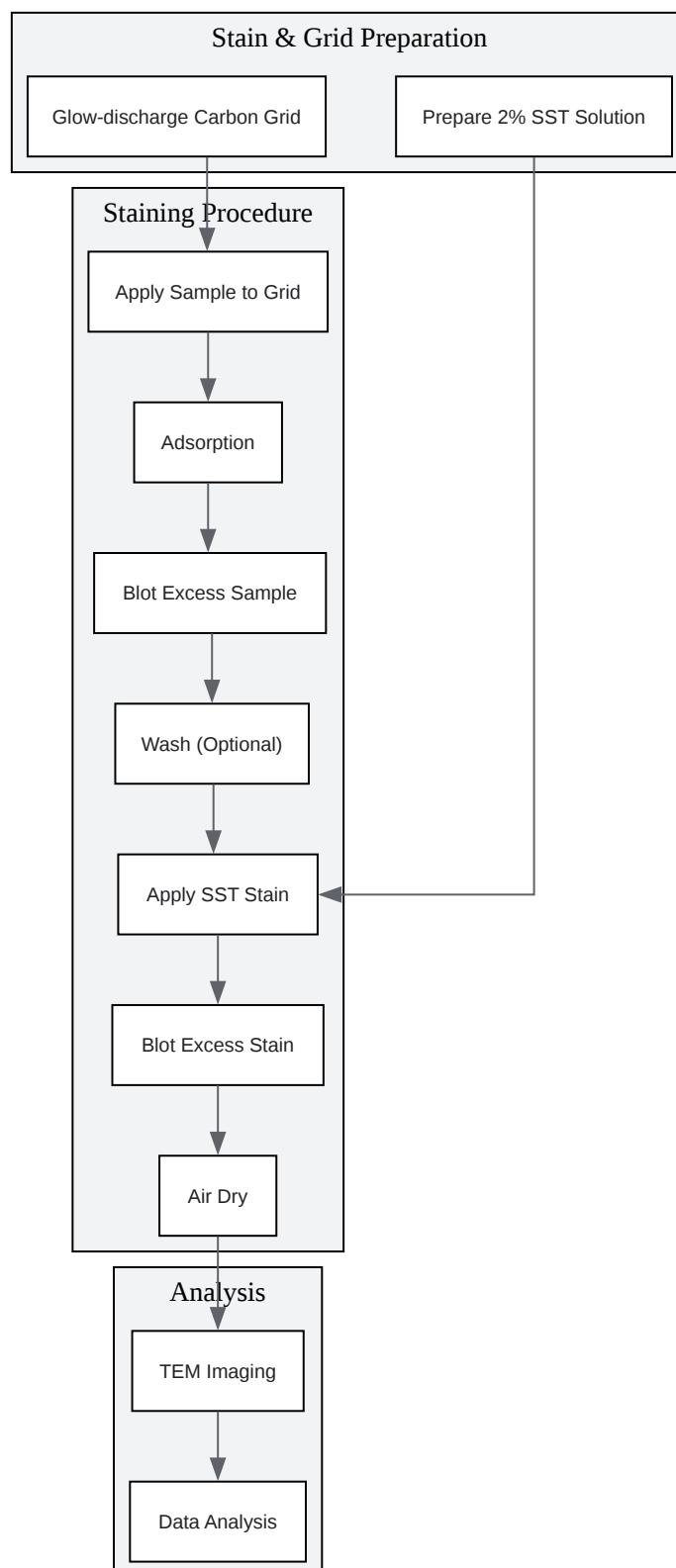
- Staining: Immediately apply a 5 μ L drop of 2% **sodium silicotungstate** solution to the grid.
- Incubation: Incubate for 1 minute.
- Final Blotting: Carefully blot off the excess stain with the torn edge of a piece of filter paper. The goal is to leave a thin, even layer of stain embedding the virus particles.
- Drying: Let the grid air-dry completely before examination in the TEM.

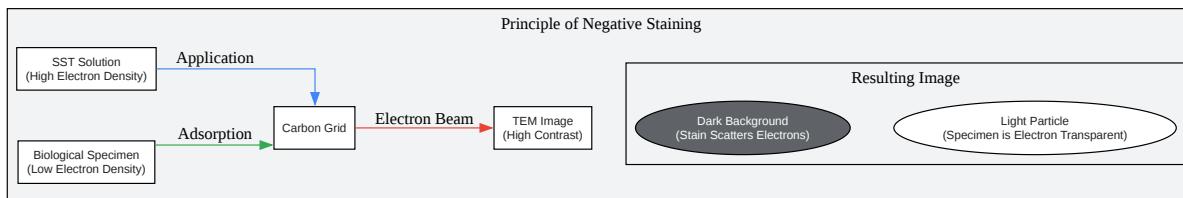
IV. Negative Staining of Nanoparticles

This protocol is suitable for the characterization of metallic or polymeric nanoparticles.

Materials:

- Nanoparticle suspension (diluted in high-purity water or a suitable volatile buffer)
- 2% **Sodium silicotungstate** solution, pH 7.4
- Glow-discharged carbon-coated copper EM grids
- Fine-tipped forceps
- Pipettes and tips
- Filter paper


Procedure:


- Grid Preparation: Use glow-discharged carbon-coated grids for optimal nanoparticle adhesion and stain distribution.
- Sample Application: Apply a 3-5 μ L drop of the nanoparticle suspension to the grid and allow it to sit for 1-2 minutes to ensure adequate adsorption.
- Blotting: Wick away the excess suspension from the edge of the grid with filter paper.
- Staining: Apply a 5 μ L drop of 2% **sodium silicotungstate** solution to the grid and incubate for 30-60 seconds.

- Final Blotting: Carefully blot away the excess stain, aiming for a thin, uniform embedding layer.
- Drying: Allow the grid to air-dry thoroughly before imaging.

Visualizations

The following diagrams illustrate the key principles and workflows associated with negative staining using **sodium silicotungstate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 2. tedpella.com [tedpella.com]
- 3. Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Negative staining and Cryo-negative Staining of Macromolecules and Viruses for TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative-Stain Transmission Electron Microscopy of Molecular Complexes for Image Analysis by 2D Class Averaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cryoem.wisc.edu [cryoem.wisc.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Silicotungstate as a Negative Stain in Electron Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086690#sodium-silicotungstate-as-a-negative-stain-in-electron-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com